N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide
Descripción general
Descripción
NCC-149 es un inhibidor selectivo de la histona desacetilasa 8 (HDAC8). Las histona desacetilasas son enzimas que participan en la eliminación de los grupos acetilo de los residuos de lisina en las proteínas histonas, lo que lleva a la condensación de la cromatina y la represión transcripcional. HDAC8, un miembro de la clase I de las histona desacetilasas, se ha visto implicado en diversas enfermedades, como el cáncer, los trastornos neurológicos y las enfermedades fibróticas .
Mecanismo De Acción
NCC-149 ejerce sus efectos inhibiendo selectivamente HDAC8. El mecanismo implica la unión de NCC-149 al sitio activo de HDAC8, donde interactúa con el ion zinc, impidiendo la desacetilación de las proteínas histonas . Esta inhibición conduce a la acumulación de histonas acetiladas, lo que da como resultado la relajación de la cromatina y un aumento de la expresión genética. Los objetivos moleculares y las vías involucradas incluyen la regulación de los genes del ciclo celular y los marcadores neuronales .
Análisis Bioquímico
Biochemical Properties
N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide plays a crucial role in biochemical reactions by selectively inhibiting HDAC8. HDAC8 is an enzyme involved in the removal of acetyl groups from histone proteins, which affects chromatin structure and gene expression. By inhibiting HDAC8, NCC-149 can modulate gene expression and influence various cellular processes. The compound interacts with HDAC8 by binding to its active site, thereby preventing the deacetylation of histone proteins .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In P19 cells, NCC-149 reduces the expression levels of the neuronal marker NeuN and decreases cell proliferation . Additionally, the compound induces cell cycle arrest at the G2/M phase and reduces the size of embryoid bodies in a dose-dependent manner . These effects suggest that NCC-149 can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of HDAC8. By binding to the active site of HDAC8, NCC-149 prevents the deacetylation of histone proteins, leading to changes in chromatin structure and gene expression . This inhibition results in the downregulation of specific genes, such as cyclin A2 and cyclin B1, which are involved in cell cycle regulation . Additionally, the compound’s selective inhibition of HDAC8 over other HDAC isoforms contributes to its specificity and reduced side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that NCC-149 can maintain its inhibitory effects on HDAC8 for extended periods, leading to sustained changes in gene expression and cellular processes . The compound’s stability in different solvents and storage conditions can affect its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, NCC-149 has been shown to effectively inhibit HDAC8 and modulate gene expression without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to histone modification and gene expression. The compound interacts with HDAC8, an enzyme that plays a key role in the deacetylation of histone proteins . By inhibiting HDAC8, NCC-149 can influence metabolic flux and metabolite levels, leading to changes in cellular processes and gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s selective inhibition of HDAC8 suggests that it may be preferentially localized to regions with high HDAC8 activity . Additionally, the compound’s solubility and stability in different solvents can affect its distribution and accumulation within cells .
Subcellular Localization
This compound is primarily localized in the nucleus, where it exerts its inhibitory effects on HDAC8 . The compound’s ability to target the nucleus is likely due to its interactions with nuclear transport proteins and its affinity for HDAC8. This subcellular localization is crucial for its role in modulating gene expression and chromatin structure .
Métodos De Preparación
La síntesis de NCC-149 implica un proceso de varios pasos. El compuesto se sintetiza típicamente utilizando un enfoque de química de clic, que implica la reacción de una azida con un alquino para formar un anillo de triazol. La ruta sintética específica y las condiciones de reacción para NCC-149 son las siguientes :
Paso 1: Preparación del precursor de azida.
Paso 2: Preparación del precursor de alquino.
Paso 3: Reacción de clic entre los precursores de azida y alquino para formar el anillo de triazol.
Paso 4: Funcionalización del anillo de triazol para obtener NCC-149.
Análisis De Reacciones Químicas
NCC-149 experimenta diversas reacciones químicas, principalmente relacionadas con su interacción con HDAC8. El compuesto actúa como inhibidor uniéndose al sitio activo de HDAC8, impidiendo la desacetilación de las proteínas histonas . Las principales reacciones y condiciones son las siguientes:
Inhibición de HDAC8: NCC-149 se une al ion zinc en el sitio activo de HDAC8, bloqueando su actividad enzimática.
Arresto del ciclo celular: NCC-149 induce el arresto del ciclo celular en la fase G2/M, lo que lleva a una disminución de la expresión de los genes de ciclina A2 y ciclina B1.
Aplicaciones Científicas De Investigación
NCC-149 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria :
Investigación del cáncer: NCC-149 ha demostrado eficacia en la inhibición del crecimiento de células de linfoma de células T y leucemia.
Trastornos neurológicos: El compuesto se ha estudiado por su potencial en el tratamiento de afecciones neurológicas al modular la expresión de marcadores neuronales.
Enfermedades fibróticas: NCC-149 se ha investigado por su papel en la reducción de la fibrosis al inhibir la actividad de HDAC8.
Estudios epigenéticos: El compuesto se utiliza como una herramienta para estudiar el papel de HDAC8 en la regulación epigenética y la expresión genética.
Comparación Con Compuestos Similares
NCC-149 es único entre los inhibidores de HDAC8 debido a su alta selectividad y potencia. Compuestos similares incluyen PCI-34051, que también se dirige a HDAC8 pero con diferentes perfiles de selectividad . La singularidad de NCC-149 radica en su capacidad para inhibir selectivamente HDAC8 sin afectar otras isoformas de histona desacetilasa, lo que lo convierte en una valiosa herramienta para estudiar funciones específicas de HDAC8 y aplicaciones terapéuticas .
Compuestos similares
PCI-34051: Otro inhibidor selectivo de HDAC8 con un perfil de selectividad diferente.
Inhibidores de HDAC8: Diversos otros compuestos que se dirigen a HDAC8 con diferentes grados de selectividad y potencia.
Propiedades
IUPAC Name |
N-hydroxy-3-[1-(phenylsulfanylmethyl)triazol-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(18-22)13-6-4-5-12(9-13)15-10-20(19-17-15)11-23-14-7-2-1-3-8-14/h1-10,22H,11H2,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORPIZJGSLWDIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCN2C=C(N=N2)C3=CC(=CC=C3)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693446 | |
Record name | N-Oxo-3-{1-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-1,2,3-triazol-4-yl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1316652-41-1 | |
Record name | N-Oxo-3-{1-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-1,2,3-triazol-4-yl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does NCC-149 interact with its target, HDAC8, and what are the downstream effects?
A1: While the precise mechanism of interaction isn't fully detailed in the provided research, we know that NCC-149 acts as a potent and selective inhibitor of histone deacetylase 8 (HDAC8) [, ]. This inhibition leads to increased acetylation of HDAC8 substrates, such as cohesin. This increase in acetylation has been observed in HeLa cells treated with NCC-149 in a dose-dependent manner, suggesting cellular HDAC8 inhibition []. Crystallographic studies of NCC-149 in complex with Schistosoma mansoni HDAC8 provide insights into its binding mode []. Further research focusing on the detailed binding interactions and subsequent downstream effects on gene expression and cellular pathways would be valuable.
Q2: How was NCC-149 discovered, and what structural modifications were explored to understand its structure-activity relationship (SAR)?
A2: NCC-149, or N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide, was discovered through a click chemistry approach used to synthesize a 151-member triazole compound library []. Researchers designed and synthesized a series of NCC-149 derivatives, focusing on modifications to the aromatic linker region of the molecule []. This SAR study aimed to identify structural elements crucial for HDAC8 inhibitory activity and selectivity. They found that some derivatives exhibited similar or even improved HDAC8 inhibitory activity and selectivity compared to the parent NCC-149 molecule []. This finding highlights the potential for further optimization of this chemical scaffold for developing more potent and selective HDAC8 inhibitors.
Q3: What is the significance of developing selective HDAC8 inhibitors like NCC-149?
A3: HDACs are a family of enzymes with multiple isoforms, each having distinct biological roles. Developing highly selective inhibitors for specific HDAC isoforms like HDAC8 is crucial for minimizing off-target effects and improving the therapeutic index of potential drugs. While NCC-149 demonstrates promising selectivity for HDAC8 over other HDAC isoforms, particularly HDAC6 [], further research is needed to fully elucidate its selectivity profile across the entire HDAC family. This selectivity makes NCC-149 a valuable tool for dissecting the specific functions of HDAC8 in various biological processes and disease models.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.